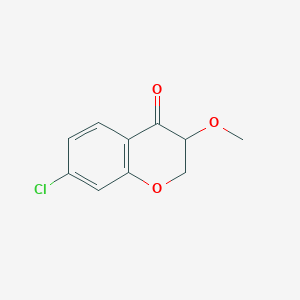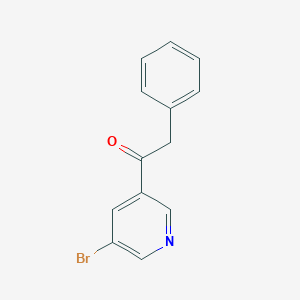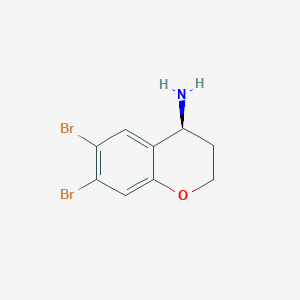
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromopyridine.
Formation of Trifluoroethylamine: The trifluoroethylamine moiety is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3-bromopyridine with a trifluoroethylamine precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromopyridine moiety can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but lacks the trifluoroethylamine group.
2-Bromo-4-iodopyridine: Contains both bromine and iodine atoms, offering different reactivity.
4-Bromopyridine-3-carboxylic acid: Features a carboxylic acid group instead of the trifluoroethylamine moiety.
Uniqueness
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both the bromopyridine and trifluoroethylamine groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1213884-96-8 |
|---|---|
分子式 |
C7H6BrF3N2 |
分子量 |
255.03 g/mol |
IUPAC名 |
(1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChIキー |
ZIFIMGPYLRYYGP-LURJTMIESA-N |
異性体SMILES |
C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br |
正規SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)


